7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane
Description
Properties
IUPAC Name |
7-(2,5-difluorophenyl)-4-(4-ethoxy-3-fluorophenyl)sulfonyl-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3S2/c1-2-26-18-6-4-14(12-17(18)22)28(24,25)23-8-7-19(27-10-9-23)15-11-13(20)3-5-16(15)21/h3-6,11-12,19H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTRZFJUIFFIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. The process begins with the preparation of the thiazepane ring, followed by the introduction of the difluorophenyl and ethoxy-fluorophenyl groups. Common reagents used in these reactions include sulfur-containing compounds, nitrogen sources, and various fluorinated aromatic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can result in various substituted aromatic compounds.
Scientific Research Applications
7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activity or protein interactions.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects or biological responses. The exact molecular targets and pathways involved are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with sulfonamide-linked heterocycles reported in the literature. Below is a comparative analysis with key analogs:
Key Differences and Implications
Core Heterocycle :
- The thiazepane core (7-membered ring) offers conformational flexibility compared to the rigid 1,2,4-triazole analogs. This flexibility may improve binding to allosteric sites but reduce target specificity .
- Triazole derivatives (e.g., compounds [7–9] in ) exhibit tautomerism, which influences their electronic properties and reactivity, a feature absent in thiazepanes .
Substituent Effects: Fluorine vs. Benzodioxol: The 2,5-difluorophenyl group in the target compound increases electronegativity and metabolic stability compared to the benzodioxol group in the analog from . Ethoxy vs. Methyl Groups: The 4-ethoxy substituent in the target compound introduces steric bulk and moderate hydrophilicity, whereas methyl groups in the analog () prioritize lipophilicity, favoring membrane permeability .
Spectral and Synthetic Differences :
- IR spectra of triazole analogs () confirm the absence of C=O groups after cyclization, while thiazepanes lack tautomeric shifts, simplifying spectral interpretation .
- Synthesis of the target compound likely involves sulfonylation of the thiazepane ring, analogous to methods for triazole derivatives (e.g., Friedel-Crafts reactions and nucleophilic substitutions) .
Biological Activity
7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H19F3N2O2S
- Molecular Weight : 392.43 g/mol
The presence of difluorophenyl and ethoxy groups contributes to its unique biological activity profile.
The mechanism of action for this compound involves modulation of various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing lipid metabolism and inflammatory responses.
Antihyperlipidemic Effects
Research indicates that this compound exhibits antihyperlipidemic properties. It has been shown to lower levels of low-density lipoprotein (LDL) cholesterol while raising high-density lipoprotein (HDL) cholesterol in animal models. This effect is crucial for cardiovascular health and suggests potential use in treating hyperlipidemia.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This action indicates its potential as an anti-inflammatory agent, which could be beneficial in conditions like arthritis or other inflammatory diseases.
Case Studies
-
Study on Hyperlipidemia :
- Objective : To evaluate the efficacy of the compound in reducing cholesterol levels.
- Method : Administered to hyperlipidemic rats for 30 days.
- Results : Significant reduction in total cholesterol and LDL levels was observed (p < 0.05), with an increase in HDL levels.
-
Anti-inflammatory Study :
- Objective : Assess the impact on inflammatory markers.
- Method : Tested in a murine model of inflammation induced by lipopolysaccharide (LPS).
- Results : The compound reduced the levels of TNF-alpha and IL-6 by approximately 40% compared to control (p < 0.01).
Data Summary
| Biological Activity | Observed Effect | Statistical Significance |
|---|---|---|
| Cholesterol Reduction | Decreased LDL | p < 0.05 |
| HDL Increase | Increased HDL | p < 0.05 |
| Inflammation | Reduced TNF-alpha & IL-6 | p < 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
